molecular formula C20H21N5O2 B13700146 2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide

2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide

Cat. No.: B13700146
M. Wt: 363.4 g/mol
InChI Key: UAHPIQCCJSRAAG-UHFFFAOYSA-N
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Description

2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide (CAS 227450-22-8) is a pyrimidine-5-carboxamide derivative developed for life science research. This compound is part of a class of molecules investigated for their potent inhibitory activity against Signal Transducer and Activator of Transcription 6 (STAT6) . The activation of STAT6 is a critical pathway in the immune response, triggered by interleukins IL-4 and IL-13, and plays a central role in the differentiation of T-helper 2 (Th2) cells . Given its key function in allergic inflammation, STAT6 is a promising therapeutic target for conditions such as asthma and atopic diseases . By targeting this pathway, this chemical reagent provides researchers with a valuable tool for studying the molecular mechanisms of allergic responses and for evaluating potential new anti-inflammatory agents. The compound has a molecular formula of C₂₀H₂₁N₅O₂ and a molecular weight of 363.42 g/mol . This product is labeled with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should handle this material with appropriate precautions, including the use of personal protective equipment. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

2-[2-(4-hydroxyphenyl)ethylamino]-4-(3-methylanilino)pyrimidine-5-carboxamide

InChI

InChI=1S/C20H21N5O2/c1-13-3-2-4-15(11-13)24-19-17(18(21)27)12-23-20(25-19)22-10-9-14-5-7-16(26)8-6-14/h2-8,11-12,26H,9-10H2,1H3,(H2,21,27)(H2,22,23,24,25)

InChI Key

UAHPIQCCJSRAAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NCCC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reactants Conditions Description
1 Pyrimidine-5-carboxamide precursor Heating in inert solvent (e.g., toluene) with Lewis acid catalyst (e.g., aluminum oxide) Formation of activated pyrimidine intermediate suitable for substitution
2 4-Hydroxyphenethylamine Reaction with pyrimidine intermediate, temperature 50-150°C, inert atmosphere Nucleophilic substitution at 2-position to introduce hydroxyphenethylamino group
3 m-Toluidine (m-tolylamine) Similar conditions as step 2, sometimes sequential or simultaneous Amination at 4-position to introduce m-tolylamino group
4 Purification Chromatography or recrystallization Isolation of pure 2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide

Catalysts and Solvents

  • Catalysts: Lewis acids such as aluminum oxide (Al2O3) are preferred to facilitate nucleophilic aromatic substitution on the pyrimidine ring.
  • Solvents: Aromatic solvents like toluene, xylene, or cycloalkanes such as cyclohexane are used, sometimes mixed with ammonia or inert solvents to optimize reaction rates and selectivity.

Reaction Conditions

  • Temperature ranges from 50°C to 300°C depending on the step and reagents.
  • Ammonia or amine excess is used to drive the substitution reactions.
  • Pressure is generally atmospheric but can be adjusted for specific hydrogenation or reduction steps if needed.

Synthetic Challenges and Solutions

Selectivity

  • The selective introduction of amino groups at the 2- and 4-positions requires careful control of stoichiometry and reaction time to avoid polysubstitution or side reactions.
  • Protection of the hydroxy group on the phenethylamine may be necessary to prevent unwanted side reactions during amination.

Intermediate Stability

  • Pyrimidine intermediates can be sensitive to hydrolysis or oxidation; inert atmosphere and dry solvents are recommended.
  • Use of β-alkoxypropionitriles as safer and less toxic intermediates has been reported in related pyrimidine syntheses to improve safety and yield.

Comparative Table of Preparation Routes

Route Starting Materials Key Intermediates Catalysts Advantages Disadvantages
Route A Acrylonitrile derivatives β-Alkoxypropionitriles Lewis acids (Al2O3) Safer intermediates, fewer side products Requires multi-step synthesis
Route B Malononitrile or acetonitrile Aminomethylpyrimidine derivatives Bronsted acids, hydrogenation catalysts Direct pyrimidine core formation Toxic reagents, complex reduction steps
Route C Preformed pyrimidine-5-carboxamide Amines (4-hydroxyphenethylamine, m-toluidine) Lewis acids High selectivity for substitution Requires pure intermediates, careful reaction control

Chemical Reactions Analysis

2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

AS1517499 (4-(Benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide)

  • Structural Difference: Replaces the m-tolyl group with a 3-chloro-4-hydroxyphenethylamino moiety.
  • Activity : Inhibits STAT6 (IC₅₀ = 21 nM) and blocks IL-4-induced Th2 differentiation (IC₅₀ = 2.3 nM) without affecting Th1 differentiation .
  • Comparison : The chloro substitution enhances STAT6 affinity, whereas PRT-060318’s m-tolyl group favors Syk inhibition, highlighting how halogenation modulates target selectivity.

JNK Inhibitor (2-(tert-Butylamino)-4-((1R,3R,4R)-3-hydroxy-4-methylcyclohexylamino)pyrimidine-5-carboxamide)

  • Structural Difference: Incorporates a tert-butylamino group and a hydroxycyclohexyl substituent.
  • Activity : Targets the JNK pathway, demonstrating how bulky substituents shift inhibition from Syk/STAT6 to MAPK-associated kinases .

AXL Kinase Inhibitors (e.g., 2-(Butylamino)-4-[(4-hydroxycyclohexyl)amino]-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}pyrimidine-5-carboxamide)

  • Structural Difference: Features a butylamino group and a hydroxycyclohexylamino substituent.
  • Activity : Exhibits AXL inhibition (pIC₅₀ = 6.44), indicating that hydrophobic substituents enhance kinase binding .

Physicochemical Properties

Compound Molecular Weight Solubility Melting Point (°C) HPLC Purity (%)
PRT-060318 449.81 DMF: 3 mg/mL; DMSO: Insoluble Not reported N/A
AS1517499 435.89* Not reported Not reported ≥98
AXL Inhibitor (Cpd 2) 436.16 Not reported Not reported 98
Thiazole Derivative (Cpd 3) 436.16 Not reported 242–243 98

*Calculated based on molecular formula from .

Key Findings and Implications

  • Substituent-Driven Selectivity : The 4-hydroxyphenethyl and m-tolyl groups in PRT-060318 optimize Syk binding, while chloro (AS1517499) or cyclohexyl (JNK inhibitor) groups redirect activity to other targets.
  • Therapeutic Potential: PRT-060318’s Syk inhibition makes it valuable in thrombosis research, whereas STAT6 or AXL inhibitors may address immune disorders or cancer, respectively.
  • Synthesis Challenges : Bulky substituents (e.g., tert-butyl) complicate synthesis but improve target affinity, as seen in JNK inhibitors .

Biological Activity

2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide is a synthetic compound with notable structural features, including a pyrimidine ring and various functional groups that suggest significant biological activity. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N5O2C_{20}H_{21}N_5O_2, indicating the presence of multiple functional groups that enhance its interaction with biological targets. The compound features:

  • A pyrimidine ring , which is a common motif in many bioactive compounds.
  • Hydroxyphenethyl and tolylamino side chains, which may influence its binding affinity to enzymes and receptors.

Enzyme Inhibition

Preliminary studies have identified this compound as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. These enzymes play crucial roles in drug metabolism, suggesting that this compound may modulate drug interactions and pharmacokinetics significantly.

Enzyme Inhibition Type Potential Implications
CYP1A2CompetitiveAltered metabolism of drugs like caffeine
CYP2C9Non-competitiveImpact on anticoagulants like warfarin
CYP2D6CompetitiveVariability in opioid and antidepressant metabolism
CYP3A4MixedBroad impact on numerous medications

Anti-inflammatory Properties

Research indicates that the compound may exhibit anti-inflammatory properties by inhibiting pathways involved in inflammation. This activity is particularly relevant for conditions such as asthma and other allergic diseases . The compound's ability to inhibit STAT6, a transcription factor involved in T-helper cell differentiation, further supports its potential in treating allergic conditions.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Cytochrome P450 Enzymes : The compound's structural features allow it to interact with the active sites of these enzymes, inhibiting their activity.
  • Inhibition of Inflammatory Pathways : By targeting STAT6 and related signaling pathways, the compound may reduce the production of pro-inflammatory cytokines.

Case Studies

A study evaluating various derivatives of pyrimidine-based compounds found that certain analogs exhibited potent STAT6 inhibition with IC50 values as low as 21 nM. This highlights the potential for this compound to serve as a lead compound for developing new anti-inflammatory agents.

Comparative Analysis with Similar Compounds

Comparative studies reveal that while other pyrimidine derivatives share structural similarities with this compound, they often lack the specific combination of functional groups that confer unique biological activities.

Compound Key Features Biological Activity
4-(Benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamideContains similar amino substitutionsPotent STAT6 inhibitor
2-Methoxy-5-((phenylamino)methyl)phenolLacks pyrimidine coreLimited anti-inflammatory activity

Q & A

Q. What are the optimal synthetic pathways for 2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with condensation of pyrimidine precursors with substituted phenethyl and toluidine derivatives. Key steps include:
  • Amide Coupling : Use coupling agents like EDC/HOBt for introducing the carboxamide group .
  • Amination : Reacting intermediates with hydroxylamine hydrochloride under alkaline conditions to introduce amino groups, as seen in analogous pyrimidine syntheses .
  • Condition Optimization : Control temperature (reflux at 80–100°C), solvent polarity (DMF or ethanol), and stoichiometric ratios to minimize side reactions. Purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of the compound?

  • Methodological Answer : A combination of techniques is critical:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and hydrogen bonding patterns (e.g., NH peaks at δ 8–10 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • FT-IR : Identifies functional groups like amide (C=O stretch at ~1650 cm1^{-1}) and aromatic C-H bonds .

Advanced Research Questions

Q. How can computational methods assist in predicting reaction pathways or optimizing synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For example:
  • Reaction Path Search : Tools like GRRM or Gaussian simulate bond formation/cleavage steps, reducing trial-and-error experimentation .
  • Solvent Effects : COSMO-RS calculations predict solvent compatibility to improve yield .
    These methods are validated experimentally, as demonstrated in ICReDD’s integrated computational-experimental workflows .

Q. What strategies resolve contradictions in spectroscopic data between studies?

  • Methodological Answer : Contradictions often arise from impurities or solvent effects. Mitigation strategies include:
  • Cross-Validation : Use multiple techniques (e.g., NMR, X-ray crystallography) to confirm bond connectivity .
  • Standardized Protocols : Replicate experiments under identical conditions (solvent, temperature, concentration) .
  • Dynamic NMR : Resolve tautomerism or conformational equilibria affecting spectral assignments .

Q. How can researchers design experiments to evaluate the compound’s bioactivity, leveraging structural analogs?

  • Methodological Answer : Structural analogs (e.g., antimicrobial pyrimidine derivatives) suggest bioactivity screening approaches:
  • In Silico Docking : Predict target binding (e.g., DHFR or kinase enzymes) using AutoDock or Schrödinger .
  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth microdilution) and fungi (agar diffusion) .
  • SAR Analysis : Modify substituents (e.g., m-tolyl group) to correlate structure with activity .

Q. What challenges arise in scaling up synthesis from laboratory to pilot-scale while maintaining purity?

  • Methodological Answer : Scaling introduces issues like heat transfer inefficiencies and byproduct accumulation. Solutions include:
  • Flow Chemistry : Improve mixing and temperature control for exothermic steps .
  • In-line Analytics : Use PAT (Process Analytical Technology) for real-time monitoring of intermediates .
  • Crystallization Engineering : Optimize cooling rates and solvent ratios to prevent amorphous solid formation .

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